molecular formula C20H18I2O3 B12547425 (2-Butyl-1-benzofuran-3-yl)(3,5-diiodo-4-methoxyphenyl)methanone CAS No. 149702-94-3

(2-Butyl-1-benzofuran-3-yl)(3,5-diiodo-4-methoxyphenyl)methanone

Cat. No.: B12547425
CAS No.: 149702-94-3
M. Wt: 560.2 g/mol
InChI Key: WWZRQFAOSRQNCD-UHFFFAOYSA-N
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Description

Structural Isomerism

The compound’s structural isomerism potential stems from variations in substituent placement:

  • Benzofuran Substitution : The butyl group at position 2 of the benzofuran ring is fixed. Isomers could theoretically form if the substituent shifts to positions 4, 5, 6, or 7, though such variants are not reported for this compound .
  • Phenyl Substitution : The iodine and methoxy groups occupy positions 3, 5, and 4, respectively. Alternative substitution patterns (e.g., 2,4-diiodo-5-methoxy) would constitute structural isomers but are not observed in this molecule .
  • Ketone Position : The methanone group bridges the benzofuran and phenyl rings. Relocating this group to another carbon would alter the core structure entirely.

Stereochemical Considerations

The compound exhibits no chiral centers , as all substituents reside on planar aromatic systems or symmetric positions:

  • The benzofuran ring’s fused structure imposes planarity, preventing axial chirality.
  • The butyl group at position 2 is a straight-chain alkyl substituent without stereogenic centers.
  • The phenyl ring’s 3,5-diiodo-4-methoxy substitution pattern is symmetric along the vertical axis, eliminating enantiomerism.

Conformational isomerism may arise from rotation around single bonds (e.g., the butyl chain or methoxy group), but these do not constitute distinct stereoisomers under standard conditions .

Comparative Structural Analysis

The table below contrasts key features of (2-butylbenzofuran-3-yl)(3,5-diiodo-4-methoxyphenyl)methanone with related benzofuran derivatives:

Compound Substituents Molecular Formula Biological Relevance
Amiodarone Hydrochloride 2-butyl-3-benzofuranyl, diiodophenyl C₂₅H₂₉I₂NO₃ Antiarrhythmic agent
3,5-Dibromo-4-hydroxy derivative Dibromo, hydroxy substituents C₁₇H₁₂Br₂O₄ Synthetic intermediate
2-Ethyl-N-sulfamoyl derivative Ethyl, sulfonamide groups C₂₄H₂₀Br₂N₂O₇S₂ Pharmacological studies

This analysis underscores the uniqueness of (2-butylbenzofuran-3-yl)(3,5-diiodo-4-methoxyphenyl)methanone within the benzofuran family, particularly its iodinated aromatic system and lack of stereoisomerism .

Properties

CAS No.

149702-94-3

Molecular Formula

C20H18I2O3

Molecular Weight

560.2 g/mol

IUPAC Name

(2-butyl-1-benzofuran-3-yl)-(3,5-diiodo-4-methoxyphenyl)methanone

InChI

InChI=1S/C20H18I2O3/c1-3-4-8-17-18(13-7-5-6-9-16(13)25-17)19(23)12-10-14(21)20(24-2)15(22)11-12/h5-7,9-11H,3-4,8H2,1-2H3

InChI Key

WWZRQFAOSRQNCD-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=C(C2=CC=CC=C2O1)C(=O)C3=CC(=C(C(=C3)I)OC)I

Origin of Product

United States

Preparation Methods

Key Reaction Steps:

  • Cyclization :
    • Reagents : Potassium carbonate (K₂CO₃), potassium iodide (KI), dimethylformamide (DMF).
    • Conditions : Reflux in DMF at 100–150°C for 5 hours.
    • Mechanism : Intramolecular nucleophilic attack forms the benzofuran ring, with KI facilitating elimination and cyclization.
    • Yield : 60–65% (optimized for industrial scalability).
Parameter Value/Description
Precursor Methyl 2-(2-formylphenoxy)hexanoate
Catalyst K₂CO₃, KI
Solvent DMF
Temperature 100–150°C
Yield 60–65%

Friedel–Crafts Acylation for Benzoyl Group Introduction

The 3-position of the benzofuran is acylated using 4-methoxybenzoyl chloride . This step requires Lewis acid catalysis for electrophilic aromatic substitution.

Key Reaction Steps:

  • Acylation :
    • Reagents : 4-Methoxybenzoyl chloride, AlCl₃ or SnCl₄.
    • Conditions : 0–25°C in toluene or benzene.
    • Mechanism : AlCl₃ generates an acylium ion, directing electrophilic attack to the electron-rich benzofuran ring.
    • Yield : ~70% (estimated from analogous reactions).
Parameter Value/Description
Acylating Agent 4-Methoxybenzoyl chloride
Catalyst AlCl₃ (1–2 mol per substrate)
Solvent Toluene or benzene
Temperature 0–25°C

Diiodination of the Benzoyl Group

The 3,5-diiodo substitution on the 4-methoxyphenyl group is achieved via electrophilic iodination.

Key Reaction Steps:

  • Iodination :
    • Reagents : I₂, K₂CO₃ or NaOH, H₂O₂ or periodic acid.
    • Conditions : Reflux in propanol (e.g., 1:1.5:1:1.2 molar ratio of substrate:base:I₂:oxidizing agent).
    • Mechanism : Base deprotonates the phenolic -OH (if present), activating the ring for iodination. Oxidizing agents regenerate I₂ from I⁻.
    • Yield : ~80% (estimated from analogous diiodination protocols).
Parameter Value/Description
Iodine Source I₂
Base K₂CO₃ or NaOH
Oxidizing Agent H₂O₂ or periodic acid
Solvent Propanol
Temperature Reflux (e.g., 80–100°C)

Alternative Synthetic Routes

One-Pot Cyclization–Acylation

A streamlined approach combines benzofuran formation and acylation:

  • Precursor : Methyl 2-(2-formylphenoxy)hexanoate.
  • Reagents : K₂CO₃, KI, 4-methoxybenzoyl chloride, AlCl₃.
  • Conditions : Sequential cyclization (reflux DMF) followed by acylation (toluene, 0–25°C).
  • Advantage : Reduces intermediate purification steps.

Catalyst-Free Iodination

For cost-sensitive applications, metal-free iodination using I₂ and base may suffice, though yields are lower (~60%).

Challenges and Optimization Strategies

Challenge Solution
Regioselectivity in Acylation Use excess Lewis acid (AlCl₃) to stabilize acylium ion
Over-Iodination Strict stoichiometric control of I₂ and base
Catalyst Removal Acidic workup (HCl) to precipitate AlCl₃ complexes

Industrial and Analytical Considerations

  • Purification : Crystallization in acetone/ethyl acetate or column chromatography.
  • Quality Control : HPLC and NMR to verify diiodination and acylation positions.
  • Safety : Handle AlCl₃ and I₂ under inert atmosphere to prevent moisture/hydrolysis.

Summary of Key Data

Step Reagents/Conditions Yield
Cyclization K₂CO₃, KI, DMF, reflux 60–65%
Acylation 4-Methoxybenzoyl chloride, AlCl₃, toluene ~70%
Diiodination I₂, K₂CO₃, H₂O₂, propanol ~80%

Chemical Reactions Analysis

Types of Reactions

(2-Butyl-1-benzofuran-3-yl)(3,5-diiodo-4-methoxyphenyl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to an alcohol.

    Substitution: Halogen substitution reactions can occur, where the iodine atoms are replaced by other halogens or functional groups using reagents like sodium azide or potassium fluoride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF) or potassium fluoride in acetonitrile.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Azides, fluorides.

Scientific Research Applications

(2-Butyl-1-benzofuran-3-yl)(3,5-diiodo-4-methoxyphenyl)methanone is used in various scientific research fields:

    Chemistry: As a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: In studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: Used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2-Butyl-1-benzofuran-3-yl)(3,5-diiodo-4-methoxyphenyl)methanone involves its interaction with molecular targets such as enzymes and receptors. The compound’s benzofuran ring and iodine atoms play a crucial role in binding to active sites, inhibiting enzyme activity, or modulating receptor functions. This interaction can lead to various biological effects, including anti-inflammatory and anti-cancer activities.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Pharmacological Use/Notes
Target Compound: (2-Butyl-1-benzofuran-3-yl)(3,5-diiodo-4-methoxyphenyl)methanone C₁₉H₁₆I₂O₃ 546.14 4-methoxy, 3,5-diiodo Research compound; potential antiarrhythmic activity
Amiodarone (CAS: 1951-25-3) C₂₅H₂₉I₂NO₃ 645.30 4-(2-diethylaminoethoxy), 3,5-diiodo Antiarrhythmic (WHO Essential Medicine)
Desethylamiodarone (CAS: 83409-32-9) C₂₃H₂₅I₂NO₃ 617.27 4-(2-ethylaminoethoxy), 3,5-diiodo Metabolite of amiodarone; reduced potency
(2-Butyl-1-benzofuran-3-yl)(4-hydroxy-3,5-diiodophenyl)methanone C₁₉H₁₆I₂O₃ 546.14 4-hydroxy, 3,5-diiodo Intermediate for amiodarone synthesis
Amiodarone Hydrochloride (CAS: 19774-82-4) C₂₅H₃₀ClI₂NO₃ 681.77 Hydrochloride salt of amiodarone Improved solubility for clinical use

Pharmacological and Functional Differences

Substituent Impact on Activity: The 4-methoxy group in the target compound reduces polarity compared to amiodarone’s 4-(2-diethylaminoethoxy) group. This difference likely alters receptor binding (e.g., M1 muscarinic receptors) and metabolic stability . Iodine atoms at 3,5 positions enhance halogen bonding with biological targets, a feature conserved across all analogues .

Metabolism and Toxicity: Amiodarone’s diethylaminoethoxy side chain contributes to its long half-life (~58 days) but also increases risks of pulmonary and thyroid toxicity . The target compound’s methoxy group may mitigate these side effects. Desethylamiodarone, a primary metabolite, lacks one ethyl group, reducing lipophilicity and potency compared to amiodarone .

Amiodarone hydrochloride’s salt form enhances solubility, facilitating intravenous administration .

Biological Activity

The compound (2-Butyl-1-benzofuran-3-yl)(3,5-diiodo-4-methoxyphenyl)methanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and potential applications.

Structural Characteristics

The compound consists of:

  • Benzofuran moiety : A fused bicyclic structure containing both benzene and furan rings.
  • Methanone group : A carbonyl group attached to a carbon atom.
  • Substituted phenyl group : Featuring iodine and methoxy substituents, which are known to influence biological activity.

These structural components suggest a potential for diverse pharmacological effects, particularly in the context of cancer therapy and antimicrobial properties.

Biological Activity Overview

The biological activity of This compound is predicted to be significant based on its structural features. Similar compounds in the literature have demonstrated various pharmacological effects:

Compound Structural Features Biological Activity
2-MethylbenzofuranMethyl group on benzofuranAnticancer properties
3-IodobenzofuranIodine substituent on benzofuranAntimicrobial activity
4-MethoxybenzophenoneMethoxy group on phenyl ringPhotoprotective effects

These comparisons highlight the unique aspects of the target compound, particularly its combination of halogenated and methoxy functionalities alongside a complex benzofuran structure.

Research Findings

Recent studies have focused on the biological activities associated with benzofuran derivatives, which share structural similarities with our compound. Notably, research has indicated that benzofuran derivatives exhibit:

  • Anticancer Properties :
    • A study involving a related compound, BMBF , demonstrated anti-metastatic effects in hepatocellular carcinoma (HCC) cells. BMBF was shown to suppress cell proliferation and inhibit migration by downregulating integrin α7 and influencing epithelial–mesenchymal transition (EMT) markers .
    • The cytotoxicity of BMBF was assessed using various concentrations, revealing significant suppression of Huh7 cell viability at concentrations above 5 μM .
  • Antimicrobial Activity :
    • Similar compounds have been reported to possess antimicrobial properties, suggesting that the presence of iodine may enhance such activities through mechanisms that warrant further investigation.

Study on Anti-Metastatic Effects

In vitro studies on Huh7 cells treated with BMBF showed:

  • Significant inhibition of cell motility and migration.
  • Upregulation of E-cadherin and downregulation of vimentin, Slug, and MMP9—key markers associated with EMT and metastasis .

Cytotoxicity Assessment

A CCK-8 assay was utilized to evaluate the cytotoxic effects:

  • Results indicated an IC50 value of 48.22 μM at 24 hours and 38.15 μM at 48 hours for BMBF in Huh7 cells .

Potential Applications

The potential applications for This compound are broad:

  • Cancer Therapy : Given its structural similarities to compounds with known anticancer properties, further exploration into its efficacy against various cancer types is warranted.
  • Antimicrobial Agents : The presence of halogenated substituents suggests potential use as an antimicrobial agent.

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